molecular formula C22H27N5O2S2 B12163523 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B12163523
Molekulargewicht: 457.6 g/mol
InChI-Schlüssel: NXXTXAOQTUQKLA-ICFOKQHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. The molecule adopts a Z-configuration at the methylidene bridge, confirmed crystallographically using software such as SHELX . Key structural attributes include:

  • A 3-butyl-substituted thiazolidinone ring with 4-oxo and 2-thioxo functional groups, which may enhance electrophilic reactivity and metal-binding capacity.
  • A planar aromatic system derived from the fused pyrido-pyrimidinone scaffold, facilitating π-π stacking interactions.

This compound is cataloged under identifiers such as MFCD02987650 and MolPort-000-208-764 .

Eigenschaften

Molekularformel

C22H27N5O2S2

Molekulargewicht

457.6 g/mol

IUPAC-Name

(5Z)-3-butyl-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O2S2/c1-3-5-9-27-21(29)17(31-22(27)30)15-16-19(25-13-11-24(4-2)12-14-25)23-18-8-6-7-10-26(18)20(16)28/h6-8,10,15H,3-5,9,11-14H2,1-2H3/b17-15-

InChI-Schlüssel

NXXTXAOQTUQKLA-ICFOKQHNSA-N

Isomerische SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC)/SC1=S

Kanonische SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC)SC1=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Thiazolidinone Core

The thiazolidin-4-one moiety is synthesized via cyclocondensation or Knoevenagel condensation. A greener protocol involves reacting primary amines, carbon disulfide, and dimethyl acetylenedicarboxylate in dimethyl sulfoxide (DMSO) with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst at room temperature . This method achieves yields of 75–80% and avoids harsh conditions.

Key reaction steps :

  • Formation of thiourea intermediate :
    R-NH2+CS2R-NH-CS-SH\text{R-NH}_2 + \text{CS}_2 \rightarrow \text{R-NH-CS-SH}

  • Cyclocondensation :
    R-NH-CS-SH+CH3OOC-C≡C-COOCH3Thiazolidin-4-one\text{R-NH-CS-SH} + \text{CH}_3\text{OOC-C≡C-COOCH}_3 \rightarrow \text{Thiazolidin-4-one}

Alternative methods employ Knoevenagel condensation between 4-thiazolidinone derivatives and aldehydes, using piperidine or ammonium acetate in ethanol . The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding .

Construction of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via CuI-catalyzed Ullmann-type C–N coupling between 2-halopyridines and (Z)-3-amino-3-arylacrylates, followed by intramolecular amidation . This one-pot method operates at 130°C in DMF, yielding 70–89% of the product.

Optimized conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 2-(dicyclohexylphosphino)biphenyl

  • Base : K3_3PO4_4

  • Solvent : DMF

Visible-light-mediated C3–H arylation using organic dyes (e.g., eosin Y) has also been reported, enabling metal-free functionalization at ambient temperature .

Coupling of Thiazolidinone and Pyrido-pyrimidinone Moieties

The final step involves linking the thiazolidinone and pyrido-pyrimidinone units via a nucleophilic substitution or Michael addition. A representative protocol includes:

  • Activation of the pyrido-pyrimidinone :

    • Introduce a leaving group (e.g., chloride) at the C3 position using POCl3_3 .

  • Nucleophilic substitution :

    • React the activated pyrido-pyrimidinone with the thiazolidinone enolate in the presence of NaH or LDA.

Example :
Pyrido-pyrimidinone-Cl+Thiazolidinone-enolateTarget compound\text{Pyrido-pyrimidinone-Cl} + \text{Thiazolidinone-enolate} \rightarrow \text{Target compound}

Optimization of Reaction Conditions

Critical parameters affecting yield and stereochemistry include:

ParameterOptimal ConditionImpact on YieldReference
CatalystTBAI (10 mol%)+15% vs. TBAB
SolventDMSO+20% vs. EtOH
TemperatureRoom temperatureZ-selectivity
Reaction time2.5–3 hoursMaximizes purity

Microwave-assisted synthesis reduces reaction times by 50% while maintaining Z-configuration .

Stereochemical Control

The Z-configuration of the exocyclic double bond is enforced by:

  • Steric hindrance : Bulky substituents on the thiazolidinone and pyrido-pyrimidinone cores prevent E-isomer formation .

  • Hydrogen bonding : Intramolecular interactions between the thioxo group and pyrido-pyrimidinone oxygen stabilize the Z-form .

Purification and Characterization

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane) .

  • Recrystallization from ethanol/water mixtures .

Characterization data :

TechniqueKey SignalsReference
1H NMR^1\text{H NMR}δ 8.90–8.95 (d, pyrido-H), δ 5.30 (s, N-CH2_2)
IR1726 cm1^{-1} (C=O), 1194 cm1^{-1} (C=S)
HRMSm/z 471.6 [M+H]+^+ (calculated: 471.63)

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung aufgrund ihrer einzigartigen strukturellen Eigenschaften und Reaktivität untersucht. Sie dient als Modellverbindung für das Verständnis des Verhaltens von Thiazolidinon- und Pyridopyrimidinonderivaten in verschiedenen chemischen Reaktionen.

Biologie

Biologisch wird die Verbindung auf ihr Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht. Ihre strukturellen Merkmale ermöglichen es ihr, mit biologischen Makromolekülen zu interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der Medizin wird die Verbindung auf ihr therapeutisches Potenzial untersucht. Sie kann je nach ihrer Interaktion mit bestimmten biologischen Zielstrukturen entzündungshemmende, antimikrobielle oder Antikrebsaktivitäten aufweisen.

Industrie

Industriell könnte die Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer für die Synthese komplexerer Moleküle mit gewünschten Eigenschaften verwendet werden.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds related to 3-thiazolidinones exhibit significant antibacterial activity. A study demonstrated that derivatives of this compound showed enhanced efficacy against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in certain cases .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro assays revealed that it can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. The mechanism appears to involve the modulation of microtubule dynamics and induction of apoptosis in cancer cells .

Antiviral Effects

Notably, some derivatives have shown promising antiviral activity against HIV. They were effective in inhibiting HIV infection by blocking critical steps in viral replication and cell fusion processes . This suggests potential for development as an antiviral therapeutic agent.

Case Studies and Research Findings

StudyFindings
Liang et al. (2024)Investigated derivatives against Pseudomonas aeruginosaIdentified compounds with significant antibacterial properties
Jiang et al. (2023)Evaluated anticancer activity on A549 and HepG2 cellsCompounds exhibited potent antiproliferative effects
Matiichuk et al. (2024)Studied antiviral activity against HIV strainsCompounds effectively inhibited viral replication

Wirkmechanismus

Der Wirkungsmechanismus von 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-(4-Ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder Nukleinsäuren umfassen. Der Thiazolidinon-Ring der Verbindung kann mit Enzymaktivitätszentren interagieren und deren Aktivität hemmen, während die Piperazin-Einheit die Rezeptorfunktion modulieren könnte. Der Pyridopyrimidinon-Kern könnte in die DNA interkalieren und so die Genexpression beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural uniqueness is highlighted through comparisons with related derivatives (Table 1).

Table 1. Key Structural and Functional Comparisons

Compound Name / Identifier Core Structure Substituents Key Features Potential Implications
Target Compound Pyrido[1,2-a]pyrimidin-4-one - 3-Butyl-thiazolidinone
- 4-Ethylpiperazinyl (2-position)
Z-configuration, high lipophilicity Enhanced membrane permeability
2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - 3-(2-Methoxyethyl)-thiazolidinone
- 4-Benzylpiperazinyl (2-position)
Increased polarity from methoxyethyl Altered pharmacokinetics
3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - 3-Butyl-thiazolidinone
- 9-Methyl (pyrido ring)
- 4-Ethylpiperazinyl
Steric hindrance from 9-methyl Reduced target binding affinity
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - 1,3-Benzodioxolyl (2-position)
- Piperazinyl (7-position)
Electron-rich benzodioxolyl group Improved receptor selectivity
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide Pyrimido[4,5-d]pyrimidin-4(1H)-one - 4-Methylpiperazinyl
- Methoxyphenyl
Expanded π-system Broader enzyme inhibition

Research Findings and Implications

The 4-ethylpiperazinyl group offers a balance between solubility and steric bulk, unlike the 4-benzylpiperazinyl derivative, which may suffer from metabolic instability due to the benzyl moiety .

Positional Isomerism :

  • Piperazinyl substitution at the 2-position (target compound) versus the 7-position ( compounds) may alter binding modes in enzymatic pockets. For example, 7-substituted derivatives with benzodioxolyl groups could target serotonin receptors, whereas 2-substituted analogs might favor kinase interactions .

Impact of Additional Substituents :

  • The 9-methyl group in a structurally similar compound () introduces steric effects that could disrupt planar stacking interactions critical for intercalation-based mechanisms .

Biologische Aktivität

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential biological activities. This compound integrates a thiazolidine ring and a pyrido[1,2-a]pyrimidin-4-one core, suggesting diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N5O2S2C_{22}H_{27}N_5O_2S_2 with a molecular weight of approximately 457.6 g/mol. Its structure includes functional groups that may interact with various biological targets, enhancing its potential efficacy in medicinal chemistry.

PropertyValue
Molecular FormulaC22H27N5O2S2
Molecular Weight457.6 g/mol
CAS Registry Number361996-63-6
EINECS650-042-4

The biological activity of this compound may stem from its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may exhibit antibacterial and antifungal properties by inhibiting certain kinases involved in these pathways. The compound's thiazolidine moiety has been associated with various pharmacological effects, including anti-cancer activity due to its structural similarity to known therapeutic agents.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity. A study highlighted that thiazolidinone derivatives can inhibit the growth of various bacterial strains, suggesting a broad-spectrum efficacy against pathogens.

Anticancer Properties

Thiazolidinone derivatives have shown promise in cancer treatment. The compound's structure allows for interaction with DNA and other cellular targets, potentially leading to the inhibition of tumor growth. Research has indicated that thiazolidinones can induce apoptosis in cancer cells and inhibit cell proliferation.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives:

  • Synthesis and Evaluation : A comprehensive study synthesized various thiazolidinone derivatives and assessed their biological activities through molecular docking studies. The results indicated significant binding affinities to target kinases associated with antimicrobial action .
  • Inhibition Studies : In vitro studies demonstrated that certain derivatives exhibited potent inhibitory effects on serine/threonine-protein kinases, which are crucial for cell signaling pathways related to inflammation and cancer progression .
  • Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits beneficial biological activities, it also poses risks such as skin irritation and eye damage at high concentrations .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with the formation of the thiazolidinone ring via condensation of a thiourea derivative with a β-ketoester, followed by coupling with a pyrido[1,2-a]pyrimidin-4-one precursor. Key optimization strategies include:

  • Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile for polar intermediates, and ethanol for reflux conditions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Use a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) to verify proton environments and carbon frameworks, focusing on the Z-configuration of the methylidene group .
  • IR spectroscopy to confirm the presence of thioxo (C=S) and carbonyl (C=O) groups .
  • X-ray crystallography (using SHELX software ) to resolve stereochemical ambiguities and validate the Z-isomer .

Advanced Research Questions

Q. How should researchers design assays to evaluate the compound’s biological activity?

Prioritize target-specific assays based on structural analogs:

  • Anticancer activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC₅₀ values .
  • Antimicrobial potential : Conduct MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria .
  • Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding affinity to proteins like kinases or GPCRs .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

Perform structure-activity relationship (SAR) studies :

  • Compare substituent effects (e.g., butyl vs. benzyl groups on the thiazolidinone ring) on potency .
  • Use computational docking (e.g., AutoDock Vina) to model interactions with target binding pockets .
  • Validate findings with orthogonal assays (e.g., Western blotting for protein inhibition) .

Q. How can researchers address instability or degradation during storage?

Conduct accelerated stability studies :

  • Store the compound at 4°C in dark, anhydrous conditions (e.g., desiccated DMSO) to prevent hydrolysis of the thioxo group .
  • Monitor degradation via LC-MS over 1–6 months, identifying degradation products (e.g., oxidized thiazolidinone derivatives) .

Q. What methodologies elucidate the compound’s mechanism of action in drug discovery?

  • Cellular thermal shift assays (CETSA) to identify target engagement .
  • CRISPR-Cas9 knockout screens to pinpoint genetic dependencies linked to activity .
  • Metabolomics profiling to assess downstream pathway modulation .

Experimental Design & Data Analysis

Q. How should researchers troubleshoot low synthetic yields?

  • Stepwise monitoring : Use TLC or in-situ IR to identify incomplete reactions .
  • Alternative catalysts : Replace Lewis acids with organocatalysts (e.g., DMAP) for sterically hindered intermediates .
  • Byproduct analysis : Characterize impurities via HRMS and adjust stoichiometry .

Q. What approaches validate the compound’s selectivity in polypharmacology studies?

  • Kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .
  • Proteome-wide affinity pull-down assays using biotinylated analogs .

Q. How can researchers optimize crystallography for challenging samples?

  • SHELXL refinement : Apply TWIN and BASF commands for twinned crystals .
  • Cryoprotection : Use glycerol or perfluoropolyether to mitigate radiation damage .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.